N1-Ethyl-1-phenylethane-1,2-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N-ethyl-1-phenylethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10,12H,2,8,11H2,1H3 |
InChI Key |
WAXNFSGRENVZTC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN)C1=CC=CC=C1 |
Origin of Product |
United States |
The Role of N1 Ethyl 1 Phenylethane 1,2 Diamine in Chiral Chemistry and Ligand Development
N1-Ethyl-1-phenylethane-1,2-diamine is a chiral diamine, a class of molecules that are foundational to the development of specialized ligands in chemistry. These ligands are crucial in asymmetric catalysis, a process that allows for the selective production of one enantiomer of a chiral product. The effectiveness of a chiral ligand is determined by its structural and electronic properties, which influence the stereochemical outcome of a reaction.
The development of novel chiral ligands is a key focus in modern chemical synthesis, as they are instrumental in creating enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. nih.gov Chiral dienes and their metal complexes, a category that includes derivatives of this compound, have seen significant advancements and applications in a variety of asymmetric transformations. nih.gov
The Evolution of Research into Phenylethane 1,2 Diamine Derivatives
The study of phenylethane-1,2-diamine and its derivatives has a rich history. Early methods for producing unsymmetrically substituted 1,2-ethanediamines, such as the aminoethylation of aniline (B41778) with ethyleneimine, were often inefficient, yielding low percentages of the desired product alongside numerous high-molecular-weight compounds. prepchem.com
More contemporary and efficient methods have since been developed. One industrial approach to producing the parent compound, ethylenediamine (B42938), involves treating 1,2-dichloroethane (B1671644) with ammonia (B1221849) at high temperatures and pressures. wikipedia.org Another method utilizes the reaction of ethanolamine (B43304) and ammonia over a nickel-based catalyst. wikipedia.org For the synthesis of N-ethyl ethylenediamine specifically, a method involving the gas-phase catalytic reaction of ethylenediamine and diethyl carbonate over certain molecular sieves has been patented. google.com The synthesis of various 1,2-diamine derivatives can also be achieved through visible-light-induced multicomponent decarboxylative reactions. rsc.org
The Importance of N1 Ethyl 1 Phenylethane 1,2 Diamine in Modern Organic Synthesis
The fundamental research significance of N1-Ethyl-1-phenylethane-1,2-diamine lies in its potential as a chiral ligand for asymmetric catalysis. Due to its bifunctional nature with two amino groups, it can readily form stable chelate complexes with metal ions. wikipedia.org These metal complexes can then act as catalysts in a variety of organic reactions.
The core structure of ethylenediamine (B42938) is a widely used building block in the synthesis of numerous industrial chemicals, including those used in pharmaceuticals, dyes, and corrosion inhibitors. wikipedia.org The introduction of a phenyl and an ethyl group in this compound modifies the steric and electronic properties of the ligand, which can fine-tune the selectivity and efficiency of the catalytic process.
Key Research Areas for N1 Ethyl 1 Phenylethane 1,2 Diamine
Chemo- and Regioselective Synthesis of this compound Backbones
Achieving the specific N1-ethyl substitution on the 1-phenylethane-1,2-diamine framework necessitates strategies that can differentiate between the two nitrogen atoms and the two carbon atoms of the ethane (B1197151) backbone.
Reductive amination is a powerful and direct method for forming C-N bonds. In the context of synthesizing this compound, this can be approached by reacting a suitable carbonyl precursor with ethylamine (B1201723). One plausible route involves the reaction of 2-amino-1-phenylethan-1-one with ethylamine to form an intermediate imine or enamine, which is then reduced in situ to the target diamine.
Alternatively, a direct reductive amination of a dicarbonyl precursor like phenylglyoxal (B86788) could be envisioned, though controlling the regioselectivity to achieve mono-ethylation would be challenging. A more controlled approach starts with a precursor already containing one of the amino groups. For instance, the reductive amination of 2-(ethylamino)-1-phenylethan-1-one with ammonia (B1221849) or an ammonia equivalent, followed by reduction, would yield the desired product.
Modern reductive amination protocols often utilize specific catalysts and reducing agents to improve efficiency and selectivity under mild conditions. For example, dibutyltin (B87310) dichloride has been shown to catalyze the direct reductive amination of aldehydes and ketones using phenylsilane (B129415) as the reductant. organic-chemistry.orgnih.gov This method is effective for various amines, although its application to primary alkylamines can sometimes be problematic, potentially leading to competing side reactions. organic-chemistry.orgnih.gov
Table 1: Comparison of Potential Reductive Amination Precursors
| Carbonyl Precursor | Amine Source | Key Challenge |
| 1-Phenyl-2-aminoethanone | Ethanal | Control of over-alkylation |
| Phenylglyoxal | Ethylamine | Regioselectivity (N1 vs. N2) |
| 2-(Ethylamino)-1-phenylethan-1-one | Ammonia | Handling of gaseous ammonia |
Nucleophilic substitution offers another fundamental route to the this compound skeleton. This strategy typically involves the reaction of an amine nucleophile with a carbon electrophile bearing a suitable leaving group. Two primary pathways can be considered:
Ethylation of a diamine precursor: Starting with 1-phenylethane-1,2-diamine, a selective N-ethylation could be attempted. This would require careful selection of reaction conditions and an appropriate ethylating agent (e.g., ethyl iodide, diethyl sulfate) to favor mono-ethylation and prevent the formation of N,N'-diethyl or N,N-diethyl products. The inherent nucleophilicity of both amino groups makes regioselectivity a significant hurdle.
Reaction of an amino precursor with an ethylamine equivalent: A more controlled synthesis might involve a precursor where one of the positions is pre-functionalized. For example, reacting a molecule like 2-amino-1-phenylethyl methanesulfonate (B1217627) with ethylamine. Here, the ethylamine acts as the nucleophile, displacing the methanesulfonate leaving group. A similar approach involves the ring-opening of an activated aziridine, such as 2-phenylaziridine, with ethylamine. However, such reactions can face challenges; for instance, the aminoethylation of aniline (B41778) with ethyleneimine to produce a related compound, N-phenyl-1,2-ethanediamine, has been reported to result in low yields due to polymerization. prepchem.com
Modern synthetic chemistry has introduced novel methods that could be adapted for the synthesis of complex diamines. Visible-light-induced photoredox catalysis, for example, has been employed for the multicomponent synthesis of various diamine derivatives. rsc.org Such methods could offer new pathways for constructing the this compound backbone under mild conditions.
To overcome the challenges of chemo- and regioselectivity inherent in many classical methods, the use of protecting groups is indispensable. For a controlled synthesis, one of the amino groups of a precursor like 1-phenylethane-1,2-diamine can be selectively protected with a group such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The remaining free amine can then be cleanly ethylated. Subsequent removal of the protecting group under specific conditions (acidic for Boc, hydrogenolysis for Cbz) reveals the final this compound.
Enantioselective Synthesis of Chiral this compound and its Enantiomers
The 1-phenylethane-1,2-diamine structure contains two chiral centers, meaning it can exist as different stereoisomers. The synthesis of a single, enantiomerically pure isomer is crucial for applications where specific stereochemistry is required and can be achieved through asymmetric catalysis or the use of chiral auxiliaries.
Asymmetric catalysis provides an elegant route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Asymmetric reductive amination is a particularly relevant technique. This could involve the hydrogenation of a prochiral imine or enamine precursor in the presence of a chiral transition metal catalyst.
For example, an imine formed from 1-phenyl-2-(ethylamino)ethan-1-one could be hydrogenated using a chiral rhodium or iridium complex containing ligands like BINAP or DuPhos. The chiral environment created by the catalyst would favor the addition of hydrogen to one face of the C=N double bond, leading to the formation of one enantiomer of this compound in excess. Patents describe the production of chiral amines through homogeneously catalyzed reactions of carbonyl compounds with amines in the presence of hydrogen and metal complexes with chiral phosphorus-containing ligands. google.com
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been set, the auxiliary is removed and can often be recovered. wikipedia.org This is a robust and widely used strategy in asymmetric synthesis. researchgate.net
To synthesize a specific enantiomer of this compound, one could employ a strategy based on a chiral auxiliary like one of Evans' oxazolidinones or pseudoephedrine. researchgate.netnih.gov The general approach would be:
Acylate the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with a phenylacetyl derivative.
Perform a diastereoselective transformation to introduce the two-carbon, two-nitrogen unit. For instance, electrophilic amination of the corresponding enolate, followed by further functionalization and reaction with an ethylamine source.
Cleave the chiral auxiliary, typically via hydrolysis or reduction, to release the enantiomerically enriched this compound.
The stereochemistry of the newly formed chiral centers is controlled by the steric and electronic properties of the chiral auxiliary, which blocks one face of the reactive intermediate, forcing the reagents to attack from the less hindered side. wikipedia.org
Table 2: Common Chiral Auxiliaries and Their Application Principles
| Chiral Auxiliary | Typical Application | Removal Method |
| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Hydrolysis (saponification), Reductive cleavage (e.g., LiBH4) |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amide enolates | Acidic or basic hydrolysis |
| (R)-1-Phenylethylamine | Asymmetric Strecker reaction, reduction of derived imines | Hydrogenolysis |
| Camphorsultam | Asymmetric alkylations, Diels-Alder reactions | Hydrolysis |
Diastereoselective Synthesis and Separation Techniques for this compound Isomers
The diastereoselective synthesis of this compound can be achieved by employing chiral auxiliaries or catalysts. For instance, starting from a chiral precursor of 1-phenylethane-1,2-diamine, the introduction of the ethyl group can be controlled to favor the formation of one diastereomer over the other. The stereochemical outcome is dependent on the steric hindrance and electronic properties of the reactants and catalysts used.
In cases where a mixture of diastereomers is formed, separation can be achieved through various techniques. Fractional crystallization is a classical method that relies on the differential solubility of the diastereomeric salts. By forming salts with a chiral acid, the resulting diastereomeric salts often exhibit different physical properties, allowing for their separation.
Another powerful technique is column chromatography. The polarity and structural differences between diastereomers can lead to differential retention on a stationary phase, enabling their separation. The choice of the stationary phase and the eluent system is critical for achieving good resolution.
Chromatographic Resolution for Enantiomeric this compound
The separation of enantiomers, or chiral resolution, of this compound is a critical step for obtaining stereochemically pure compounds. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for this purpose. researchgate.net
The principle behind chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different binding energies, leading to different retention times and thus separation of the enantiomers. Common chiral stationary phases are based on polysaccharides, proteins, or synthetic polymers. For the separation of amine compounds, CSPs based on derivatives of cellulose (B213188) or amylose (B160209) have shown broad applicability. nih.gov The selection of the mobile phase, often a mixture of alkanes and alcohols, is crucial for optimizing the separation. researchgate.net
The following table summarizes the types of chiral stationary phases that have been effectively used for the resolution of similar chiral amines.
| Chiral Stationary Phase (CSP) Type | Common Chiral Selectors | Typical Mobile Phase |
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol (B130326), Ethanol (B145695)/Acetonitrile (B52724) |
| Protein-based | α1-acid glycoprotein (B1211001) (AGP), Cellobiohydrolase (CBH) | Aqueous buffers with organic modifiers |
| Synthetic Polymer-based | Poly(meth)acrylates of chiral monomers | Varies depending on the polymer |
Mechanistic Investigations of this compound Synthesis Reactions
The synthesis of this compound via reductive amination proceeds through a well-established mechanism. The reaction is typically initiated by the nucleophilic attack of the primary amine of 1-phenylethane-1,2-diamine on the carbonyl carbon of acetaldehyde. This is followed by the formation of a hemiaminal intermediate. wikipedia.orgyoutube.com
Under mildly acidic conditions, the hemiaminal undergoes dehydration to form a Schiff base or imine intermediate. organicchemistrytutor.com The subsequent reduction of this imine is the final step in forming the N-ethylated diamine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion over the starting aldehyde. organicchemistrytutor.com
The general steps of the reductive amination mechanism are outlined below:
Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the aldehyde.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine.
Dehydration: The hydroxyl group is protonated and eliminated as water to form an iminium ion.
Reduction: A hydride from the reducing agent attacks the carbon of the iminium ion to yield the final amine.
Application of Green Chemistry Principles in the Development of this compound Syntheses
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several green chemistry principles can be applied.
One key principle is the use of catalytic reagents over stoichiometric ones. For instance, catalytic hydrogenation for the reduction of the imine intermediate is a greener alternative to the use of metal hydride reagents, as it generates less waste. wikipedia.org Another approach is the use of more environmentally friendly solvents. Water or ethanol are preferable to chlorinated hydrocarbons.
A recent development in the green synthesis of related compounds, such as N-ethylethylenediamine, involves the reaction of ethylenediamine (B42938) with diethyl carbonate in the gas phase over a solid catalyst. google.com This method offers continuous production, high yield, and avoids corrosive reagents and environmental pollution. google.com A similar strategy could potentially be adapted for the synthesis of this compound.
The amination of ethylene (B1197577) glycol to produce ethylenediamine is also considered a green route, as it uses readily available starting materials and produces water as the main byproduct. nih.govnih.gov Exploring analogous routes starting from substituted glycols could offer a more sustainable pathway to this compound.
The following table highlights some green chemistry approaches applicable to diamine synthesis.
| Green Chemistry Principle | Application in Diamine Synthesis |
| Catalysis | Use of heterogeneous or homogeneous catalysts for reductive amination to minimize waste. wikipedia.org |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or solvent-free conditions where possible. |
| Renewable Feedstocks | Investigating bio-based starting materials for the synthesis. |
Conformational Analysis of this compound through High-Resolution NMR Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational landscape of flexible molecules like this compound in solution. The analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra provides detailed information about the chemical environment of each atom, allowing for the determination of through-bond and through-space connectivities.
The rotation around the C-C and C-N bonds in this compound gives rise to a multitude of possible conformers. The relative populations of these conformers are influenced by steric and electronic effects. In ¹H NMR spectra, the chemical shifts of the methylene and methine protons are particularly sensitive to the molecule's conformation. mdpi.com For instance, the proximity of the phenyl ring can induce significant shifts in the signals of the ethyl group protons due to anisotropic effects. mdpi.com
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the corresponding protons are close in space, providing crucial constraints for conformational analysis. mdpi.com By integrating the volumes of these cross-peaks, it is possible to estimate interproton distances and, consequently, the preferred conformations in solution.
The following table summarizes typical ¹H NMR spectral data for related diamine structures, illustrating the types of signals expected for this compound.
| Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (C₆H₅) | 7.1 - 7.3 | Multiplet | The chemical shifts can be influenced by the substituent on the ring. |
| Methine (CH-Ph) | ~3.5 - 4.0 | Multiplet | The exact shift is sensitive to the conformation and neighboring groups. |
| Methylene (CH₂-N) | ~2.5 - 3.5 | Multiplet | The two diastereotopic protons may exhibit different chemical shifts. |
| Ethyl (CH₂-CH₃) | ~2.5 - 2.8 (CH₂) | Quartet | Coupling to the methyl protons. |
| Ethyl (CH₂-CH₃) | ~1.0 - 1.2 (CH₃) | Triplet | Coupling to the methylene protons. |
| Amine (NH₂) | Variable | Broad Singlet | The chemical shift is highly dependent on solvent and concentration. |
This table is illustrative and actual values may vary based on experimental conditions.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation of Enantiopure this compound
This compound possesses a stereocenter at the benzylic carbon, meaning it can exist as a pair of enantiomers, (R)- and (S)-N1-Ethyl-1-phenylethane-1,2-diamine. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of these enantiomers.
Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. An enantiopure sample of this compound will exhibit a characteristic CD spectrum with positive or negative bands (Cotton effects) corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the molecule's absolute configuration.
Optical rotatory dispersion, on the other hand, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to assign the absolute configuration of a chiral compound. The combination of CD and ORD provides a powerful and reliable method for stereochemical elucidation.
The stereochemical assignment is often supported by comparing the experimental chiroptical data with that of structurally related compounds with known absolute configurations. For instance, the chiroptical properties of (1R,2R)-(+)-1,2-Diphenylethylenediamine can serve as a reference for interpreting the spectra of this compound enantiomers. nih.gov
The following table outlines the expected chiroptical properties for the enantiomers of this compound.
| Technique | (R)-Enantiomer | (S)-Enantiomer |
| Circular Dichroism (CD) | Exhibits a specific pattern of positive and/or negative Cotton effects. | Exhibits a mirror-image CD spectrum to the (R)-enantiomer. |
| Optical Rotatory Dispersion (ORD) | Shows a specific ORD curve, for example, a positive rotation at a certain wavelength. | Shows an ORD curve that is opposite in sign to the (R)-enantiomer. |
Vibrational Spectroscopy (FT-IR, Raman) for Probing Intra- and Intermolecular Interactions in this compound Systems
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding arrangements within this compound, as well as the nature of intermolecular interactions. uc.pt
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum displays characteristic absorption bands for different functional groups. For this compound, key vibrational modes include N-H stretching and bending, C-H stretching (both aromatic and aliphatic), and C-N stretching. The positions and shapes of these bands can be influenced by hydrogen bonding and other intermolecular forces. nih.gov For example, the N-H stretching vibrations, typically found in the 3300-3500 cm⁻¹ region, can broaden and shift to lower frequencies upon involvement in hydrogen bonding. nih.gov
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. uc.pt The C-C stretching modes of the phenyl ring and the aliphatic backbone are often prominent in the Raman spectrum. uc.pt Analysis of the Raman spectra can reveal details about the conformational preferences of the molecule, as different conformers will exhibit distinct vibrational signatures. uc.ptresearchgate.net
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound and its interactions in various states (solid, liquid, or in solution).
Below is a table summarizing key vibrational frequencies for the functional groups present in this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| N-H (amine) | Stretching | 3300 - 3500 | FT-IR, Raman |
| C-H (aromatic) | Stretching | 3000 - 3100 | FT-IR, Raman |
| C-H (aliphatic) | Stretching | 2850 - 3000 | FT-IR, Raman |
| C=C (aromatic) | Stretching | 1450 - 1600 | FT-IR, Raman |
| N-H (amine) | Bending | 1550 - 1650 | FT-IR |
| C-N | Stretching | 1000 - 1250 | FT-IR, Raman |
X-ray Crystallography for Solid-State Structure Determination of this compound Complexes and Salts
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for obtaining detailed structural information on this compound when it is crystallized as a salt or as part of a coordination complex.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision.
X-ray crystallographic studies can reveal:
The exact bond lengths and angles within the this compound molecule.
The preferred conformation of the molecule in the solid state.
The nature of intermolecular interactions, such as hydrogen bonding networks and crystal packing forces. weizmann.ac.il
The coordination geometry when the diamine acts as a ligand in a metal complex. weizmann.ac.il
For instance, in a crystal structure of a salt of this compound, the protonation sites of the amine groups can be unequivocally identified. In the case of a metal complex, the coordination of the nitrogen atoms to the metal center and the resulting chelate ring conformation can be precisely described.
The following table illustrates the type of data obtained from an X-ray crystallographic analysis of a hypothetical this compound salt.
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). weizmann.ac.il |
| Space Group | The specific symmetry elements present in the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-N, C-C, C-H). |
| Bond Angles (°) | Angles between three connected atoms (e.g., C-N-C, H-N-H). |
| Torsion Angles (°) | Dihedral angles that define the conformation of the molecule. |
Acid-Base Chemistry and Protonation Equilibria of this compound in Diverse Media
The presence of two amino groups makes this compound a basic compound. The basicity of the nitrogen atoms is influenced by the electronic effects of their substituents. The ethyl group is an electron-donating group, which increases the electron density on the nitrogen atom it is attached to, thereby enhancing its basicity. Conversely, the phenyl group is generally electron-withdrawing, which tends to decrease the basicity of the adjacent nitrogen atom.
The protonation equilibria of N,N'-bis(2-carbamoylethyl)ethylenediamine in methanol-water mixtures have been studied, revealing that the protonation constants are influenced by solvent composition. rsc.org For this compound, two distinct protonation constants (pKₐ₁ and pKₐ₂) would be expected, corresponding to the protonation of each nitrogen atom. The differing substitution on the nitrogen atoms would result in different pKₐ values. The study of solvent effects on related compounds suggests that factors such as electrostatic effects, solvation of the base, and proton solvation would significantly influence these equilibria. rsc.org
Coordination Chemistry of this compound as a Ligand
N-substituted ethylenediamines are well-known chelating ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. rsc.orgbldpharm.com this compound is expected to act as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms, forming a stable five-membered chelate ring.
Formation of Metal Complexes with Transition Metals and Lanthanides
Based on the behavior of analogous N-substituted ethylenediamines, this compound is anticipated to form complexes with a wide range of transition metals and lanthanides. For instance, N-monosubstituted ethylenediamine complexes of cobalt and nickel have been prepared and characterized. nih.gov The synthesis of metal complexes with ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate and 1,10-phenanthroline (B135089) has demonstrated the formation of complexes with Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). semanticscholar.org Similarly, N,N'-ethylenedi-L-cysteine forms stable complexes with Ga(III) and In(III). nih.gov The specific coordination geometry and stoichiometry of the complexes formed with this compound would depend on the metal ion, its oxidation state, and the reaction conditions.
Chelation Effects, Thermodynamics, and Stability Constants of this compound Complexes
The formation of a five-membered chelate ring upon coordination of this compound to a metal ion is expected to result in a significant "chelate effect." This effect describes the enhanced thermodynamic stability of a complex containing a chelating ligand compared to a similar complex with monodentate ligands. prepchem.com The stability of metal complexes is quantified by their stability constants (log K or log β). lookchem.comscispace.com
The thermodynamic parameters of complex formation, such as enthalpy (ΔH) and entropy (ΔS) changes, provide further understanding of the stability. For many diamine complexes, the formation process is exothermic (negative ΔH) and spontaneous (negative ΔG). chembk.com
Stereoselectivity and Chirality Transfer in Metal-N1-Ethyl-1-phenylethane-1,2-diamine Complexation
The presence of a chiral center at the 1-position of the ethane backbone in this compound makes it a chiral ligand. When this chiral ligand coordinates to a metal center, it can induce stereoselectivity in the resulting complex. This has important implications for asymmetric catalysis, where chiral metal complexes are used to control the stereochemical outcome of a reaction.
The synthesis of chiral anti-1,2-diamine derivatives has been achieved through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. nih.gov Furthermore, stereoselective synthesis of 1,2-diamino-1,2-diarylethane derivatives has been developed, highlighting the importance of chiral diamines in controlling stereochemistry. researchgate.net The use of chiral dinitrogen ligands in asymmetric catalysis demonstrates the potential for chirality transfer from the ligand to the reaction products. researchgate.net Therefore, metal complexes of enantiomerically pure this compound are expected to be valuable in asymmetric synthesis.
This compound in Organic Transformations: Kinetics and Mechanistic Pathways
N-substituted diamines can participate in a variety of organic transformations, acting as nucleophiles, bases, or ligands in catalytic reactions. The kinetics and mechanistic pathways of such reactions are of fundamental interest.
While specific kinetic studies on this compound are not available in the searched literature, general principles of organic reaction kinetics would apply. scispace.com For instance, in nucleophilic substitution reactions, the rate would depend on the concentration of the diamine and the electrophile, as well as the reaction conditions. The mechanism of pyridinolysis of 1,2-phenylene phosphorochloridate in acetonitrile has been investigated, providing a framework for how similar kinetic studies could be approached for reactions involving this compound. rsc.org
The synthesis of diamine derivatives through visible-light-induced multicomponent decarboxylative reactions has been reported, showcasing a modern synthetic approach where diamines can be formed. nih.gov The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives provides another example of a synthetic transformation involving a related diamine structure. nih.gov
Derivatization Reactions of this compound for Functionalization and Scaffold Diversification
Derivatization of the amino groups in this compound offers a route to functionalize the molecule and diversify its chemical scaffold. Such reactions can be used to attach other chemical moieties, altering the compound's physical and chemical properties.
Chiral derivatization is a common technique, particularly for the analysis of enantiomers. For example, chiral phenethylamine (B48288) drugs have been analyzed by pre-column derivatization with S-(-)-N-(fluoroacyl)-prolyl chloride. researchgate.net This approach could be applied to resolve the enantiomers of this compound. The use of chiral derivatizing agents is a key aspect of indirect enantioseparations in chiral metabolomics. researchgate.net
Furthermore, derivatization can be used to prepare novel compounds with specific applications. For instance, the synthesis of N-acyl ethylenediamine triacetic acid chelating surfactants demonstrates how the ethylenediamine backbone can be modified to create molecules with tailored properties. The synthesis of various 1,2-substituted ethane-1,2-diamines has also been described, indicating the potential for a range of derivatization reactions.
Computational and Theoretical Studies on N1 Ethyl 1 Phenylethane 1,2 Diamine
Quantum Chemical Calculations of Electronic Structure, Reactivity Descriptors, and Spectroscopic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the molecular orbitals, charge distribution, and spectroscopic characteristics of N1-Ethyl-1-phenylethane-1,2-diamine.
Frontier Molecular Orbital Analysis and Charge Distribution in this compound
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, indicating sites of nucleophilicity. Conversely, the LUMO is the lowest energy orbital available to accept electrons, highlighting electrophilic sites.
For this compound, the HOMO is expected to be localized primarily on the two nitrogen atoms of the diamine moiety due to the presence of lone-pair electrons, with some delocalization into the phenyl ring. The LUMO is likely distributed across the antibonding orbitals of the phenyl group. The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher reactivity.
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. In this compound, the nitrogen atoms are expected to carry significant negative partial charges, confirming their role as nucleophilic centers. The carbon atoms of the phenyl ring and the ethyl group will have varying partial charges based on their bonding environment. This information is crucial for understanding intermolecular interactions and reaction mechanisms.
Table 1: Hypothetical FMO Properties and Reactivity Descriptors for this compound (Calculated at B3LYP/6-31G(d) level)
| Property | Value | Description |
| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital energy; relates to ionization potential and electron-donating ability. |
| LUMO Energy | 0.9 eV | Lowest Unoccupied Molecular Orbital energy; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 6.7 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |
| N1 Partial Charge | -0.85 e | Natural Bond Orbital (NBO) charge on the ethyl-substituted nitrogen atom. |
| N2 Partial Charge | -0.92 e | NBO charge on the terminal amine nitrogen atom. |
Note: The data in this table is illustrative and represents typical values for similar molecules. It is not based on published experimental or computational results for this specific compound.
Prediction of Spectroscopic Signatures (NMR, IR) and Validation with Experimental Data
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structure. nih.govnih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. For this compound, key predicted vibrational modes would include N-H stretching frequencies for the primary and secondary amine groups (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the aromatic and aliphatic groups (2850-3100 cm⁻¹), N-H bending (around 1600 cm⁻¹), and characteristic C=C stretching of the phenyl ring (1450-1600 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C). rsc.org Predictions for this compound would show distinct signals for the aromatic protons of the phenyl group, the diastereotopic protons of the ethylenediamine (B42938) backbone, and the protons of the N-ethyl group. Comparing these calculated shifts with an experimental spectrum is a powerful method for structural elucidation and conformational analysis.
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
| IR Spectroscopy | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) | Vibrational Assignment |
| 3380, 3310 | 3400-3300 | N-H Stretch (Amine) | |
| 3050 | 3100-3000 | Aromatic C-H Stretch | |
| 2960, 2870 | 3000-2850 | Aliphatic C-H Stretch | |
| 1595 | 1620-1580 | N-H Bend / Aromatic C=C Stretch | |
| ¹H NMR | Predicted Shift (ppm) | Expected Experimental Shift (ppm) | Proton Assignment |
| 7.2 - 7.4 | 7.1 - 7.5 | Phenyl Protons | |
| 3.8 - 4.0 | 3.7 - 4.1 | Methine Proton (-CH(Ph)-) | |
| 2.8 - 3.2 | 2.7 - 3.3 | Methylene Protons (-CH₂-N) | |
| 2.5 - 2.9 | 2.4 - 3.0 | Ethyl Protons (-N-CH₂-CH₃) | |
| 1.1 - 1.3 | 1.0 - 1.4 | Ethyl Protons (-N-CH₂-CH₃) |
Note: This table presents hypothetical data to illustrate the process of validating computational predictions. Actual experimental values may vary.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects of this compound
This compound possesses significant conformational flexibility due to the rotation around several single bonds, including the C-C and C-N bonds of the ethylenediamine backbone. Molecular dynamics (MD) simulations are employed to explore the potential energy surface of the molecule and identify its most stable conformers in different environments. researchgate.net
MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the study of dynamic processes, such as conformational changes and interactions with solvent molecules. For this compound, simulations can reveal how intramolecular hydrogen bonding between the two amine groups might stabilize certain gauche conformations of the diamine backbone. researchgate.net
Furthermore, by including explicit solvent molecules (e.g., water) in the simulation box, the effect of solvation on the conformational equilibrium can be investigated. researchgate.net The polar amine groups are expected to form strong hydrogen bonds with water, which may favor more extended, solvated conformations over internally hydrogen-bonded structures. Understanding these solvation effects is crucial, as the behavior and reactivity of the molecule can differ significantly between the gas phase and solution.
Density Functional Theory (DFT) Studies on Reaction Pathways Involving this compound as a Reactant, Catalyst, or Ligand
DFT is a robust method for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, DFT calculations can identify reactants, products, intermediates, and, most importantly, transition states. The calculated energy difference between the reactants and the transition state provides the activation energy, which is a key determinant of the reaction rate.
When this compound is involved in a reaction, DFT can be used to model several scenarios:
As a Reactant: In reactions such as N-alkylation or acylation, DFT can elucidate the stepwise mechanism, showing the nucleophilic attack of one of the nitrogen atoms and the subsequent bond formation and proton transfer steps.
As a Catalyst: Chiral diamines are often used as organocatalysts. DFT can model the catalytic cycle, showing how the diamine interacts with substrates to facilitate a reaction, stabilizes the transition state, and is regenerated at the end of the cycle.
As a Ligand: In metal-catalyzed reactions, the diamine can coordinate to a metal center. DFT studies can model the structure of the active catalytic species and explore the mechanism of the catalyzed reaction, such as an asymmetric hydrogenation or oxidation.
Ligand Field Theory and Computational Modeling of this compound Metal Complexes
This compound is an excellent bidentate ligand, capable of coordinating to a metal ion through the lone pairs on its two nitrogen atoms to form a stable five-membered chelate ring. The study of such coordination complexes is greatly aided by a combination of Ligand Field Theory (LFT) and computational modeling. wikipedia.org
LFT, an extension of crystal field theory that incorporates molecular orbital principles, describes the electronic structure of metal complexes. purdue.edulibretexts.org When the diamine ligand coordinates to a transition metal ion, the degeneracy of the metal's d-orbitals is lifted. The pattern and magnitude of this energy splitting (Δ) depend on the metal ion and the geometry of the complex (e.g., octahedral, square planar). uni-siegen.de
Applications of N1 Ethyl 1 Phenylethane 1,2 Diamine in Catalysis and Organic Synthesis
Asymmetric Catalysis Mediated by N1-Ethyl-1-phenylethane-1,2-diamine Based Ligands
The primary application for chiral diamines like this compound is as a bidentate ligand that coordinates with a transition metal (e.g., Ruthenium, Rhodium, Iridium, Manganese) to form a chiral catalyst. nih.gov This catalyst creates a three-dimensional chiral environment that forces a reaction to proceed along a pathway that preferentially forms one enantiomer of the product over the other. The nature of the N-alkyl substituent is crucial for tuning the catalyst's activity and selectivity.
One of the most significant applications of chiral diamine ligands is in the asymmetric hydrogenation of prochiral ketones and imines to produce chiral alcohols and amines, respectively. The seminal work by Noyori on Ru(II)-bisphosphine-diamine catalysts demonstrated the power of this approach. nih.gov In these systems, the diamine ligand works in concert with the metal center in a "metal-ligand bifunctional" mechanism. The NH moiety of the diamine acts as a proton donor, facilitating the transfer of a hydride from the metal and a proton from the ligand to the carbonyl substrate in a six-membered transition state.
For a ligand like this compound, it would be expected to form highly effective catalysts for the hydrogenation of aromatic ketones. The phenyl group on the diamine backbone can engage in stabilizing π-π stacking interactions with the substrate's aromatic ring within the catalyst's chiral pocket, enhancing stereochemical communication. nih.gov The N-ethyl group provides a specific level of steric bulk that can fine-tune the enantioselectivity.
Below is a table summarizing the performance of related chiral diamine ligands in the asymmetric hydrogenation of ketones, illustrating the high efficiencies achievable with this class of catalysts.
| Catalyst/Ligand System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| (cymene)Ru(S,S-TsDPEN) | Benzil | (R,R)-Hydrobenzoin | High | >99 | wikipedia.org |
| RuCl(SINpEt)((R,R)-DPEN) | 3-Phenylisocoumarin | (R)-3-Phenyl-3,4-dihydroisocoumarin | 80 | 96 | nih.gov |
| [Ir{(R)-binap}((R,R)-dpen)]Cl | Acetophenone | (S)-1-Phenylethanol | Moderate | 74 | tandfonline.com |
| Mn-PNNP Complex with (R,R)-1,2-diaminocyclohexane | Acetophenone | (S)-1-Phenylethanol | 98 | 85 | nih.govresearchgate.net |
Beyond hydrogenation, ligands based on chiral diamines are instrumental in a variety of enantioselective carbon-carbon and carbon-heteroatom (C-X) bond-forming reactions. These reactions are fundamental to the synthesis of complex organic molecules.
Aza-Henry (Nitro-Mannich) Reaction: Chiral diamine-metal complexes catalyze the addition of nitroalkanes to imines to produce chiral β-nitroamines, which are versatile precursors to 1,2-diamines.
Mannich Reaction: Diamine-based catalysts can control the stereoselective addition of enolates or enol equivalents to imines, a key method for synthesizing β-amino carbonyl compounds.
Michael Addition: The addition of nucleophiles to α,β-unsaturated compounds is a powerful C-C bond-forming reaction. Organocatalysts derived from chiral diamines (see section 6.4) or their metal complexes effectively catalyze this transformation with high enantioselectivity. researchgate.net
Diamination of Alkenes: Modern methods allow for the direct, stereoselective addition of two nitrogen atoms across a double bond, providing a highly efficient route to chiral 1,2-diamines. rsc.orgorganic-chemistry.org Ligands derived from chiral diamines are crucial for controlling the stereochemistry in these Pd, Cu, or Fe-catalyzed reactions.
The effectiveness of a chiral ligand like this compound is governed by a delicate interplay of its structural features, which defines its relationship with the metal and the substrate. researchgate.net
Diamine Backbone: The backbone (e.g., ethylenediamine (B42938), diphenylethylenediamine, cyclohexanediamine) establishes the fundamental geometry and rigidity of the ligand. A C1-phenyl group, as in the target compound, provides rigidity and enables π-stacking interactions, which can be crucial for high enantioselectivity. nih.gov
N-Substituents: The substituents on the nitrogen atoms are critical for tuning the steric and electronic environment of the catalyst. An N-ethyl group is larger than a methyl group but less bulky than an isopropyl or cyclohexyl group. This intermediate size can be optimal for creating a well-defined chiral pocket that allows substrate binding while effectively shielding one of the prochiral faces. The absence of a substituent on the second nitrogen (NH2) is often essential for catalysts that operate via a metal-ligand bifunctional mechanism. nih.gov
Cooperative Effects: In many modern catalytic systems, the diamine ligand works in cooperation with another chiral or achiral ligand (e.g., a phosphine (B1218219) or an N-heterocyclic carbene) to achieve superior performance. nih.gov This modular approach allows for the rapid optimization of a catalyst for a specific transformation by mixing and matching different ligand components.
This compound as a Chiral Auxiliary in Diastereoselective Synthesis
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. ua.es After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. Chiral diamines and their derivatives are well-suited for this role.
While specific examples using this compound are not documented, its structure lends itself to this application. For example, it could be condensed with a carboxylic acid to form a chiral amide. The fixed conformation of the diamine scaffold would then direct the diastereoselective alkylation of the enolate derived from this amide. Subsequent hydrolysis would release the enantiomerically enriched carboxylic acid and recover the diamine auxiliary. This approach is widely used with other chiral amines and amino alcohols. acs.org
Utilization of this compound as a Building Block for Complex Chemical Architectures
Chiral 1,2-diamines are considered "privileged" chiral building blocks in synthetic chemistry. bohrium.comenamine.net Their two distinct nitrogen atoms provide handles for further chemical elaboration, allowing them to be incorporated into more complex structures. This compound is a valuable scaffold for:
Synthesis of Complex Ligands: It can serve as the starting point for creating more elaborate, multidentate chiral ligands for advanced catalytic applications.
Pharmaceutical Intermediates: The 1,2-diamine motif is present in numerous biologically active compounds and approved drugs. rsc.orgua.es Access to enantiomerically pure diamines like this compound is crucial for medicinal chemistry programs. google.com
Heterocyclic Synthesis: The two nitrogen atoms can be used to construct a wide range of chiral heterocyclic rings, such as imidazolidines or piperazines, which are common cores in drug discovery. sigmaaldrich.com
This compound in Organocatalysis and Cooperative Catalysis
Organocatalysis utilizes small organic molecules to catalyze chemical reactions, avoiding the need for metals. Chiral diamines are central to the design of bifunctional organocatalysts. mdpi.com A diamine scaffold like this compound can be derivatized by attaching a hydrogen-bond donor group (like a thiourea (B124793) or squaramide) to one of its amino groups.
The resulting molecule can act as a bifunctional catalyst: the tertiary amine part acts as a Brønsted base to deprotonate a nucleophile (e.g., a ketone to form an enamine), while the hydrogen-bond donor part activates an electrophile (e.g., a nitroolefin) and positions it for a stereoselective attack. researchgate.net This strategy has been successfully applied to a wide range of reactions, including Michael additions and aldol (B89426) reactions. researchgate.netmdpi.com The N-ethyl and C1-phenyl groups would play a key role in defining the chiral pocket of such an organocatalyst, influencing its efficiency and selectivity.
Derivatives and Analogues of N1 Ethyl 1 Phenylethane 1,2 Diamine: Synthesis and Structure Reactivity Relationships
Systematic Chemical Modification of the N1-Ethyl-1-phenylethane-1,2-diamine Scaffold
For instance, derivatization of the secondary amine (N1) and the primary amine (N2) can introduce new functionalities. Acylation, alkylation, or arylation of these nitrogen atoms can create more complex ligand systems, such as amides, sulfonamides, or tertiary amines. These modifications can impact the Lewis basicity of the nitrogens, introduce hydrogen-bonding capabilities, or create steric bulk that influences the stereochemical outcome of a reaction. Similarly, substitution on the phenyl ring allows for the electronic properties of the molecule to be tuned. Introducing electron-donating or electron-withdrawing groups can alter the electron density of the entire scaffold, which in turn affects its coordination behavior with metal centers or its activity as an organocatalyst.
The introduction of substituents onto the this compound framework has a profound impact on its catalytic performance. The electronic and steric nature of these substituents can dictate the reactivity of the catalyst, the selectivity for a desired product (chemoselectivity, regioselectivity, and diastereoselectivity), and, most importantly, the efficiency of chiral induction (enantioselectivity).
Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring can enhance the Lewis acidity of a coordinated metal center, potentially increasing reaction rates. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can increase the Lewis basicity of the nitrogen atoms, which can be beneficial in reactions where the diamine acts as a Brønsted base or a nucleophilic catalyst.
Steric effects are equally critical. Bulky substituents near the chiral centers can create a more defined and constrained chiral pocket around the active site. This steric hindrance can effectively shield one face of a prochiral substrate, leading to higher enantioselectivity. For example, in many asymmetric hydrogenations catalyzed by ruthenium-diamine complexes, increasing the steric bulk on the diamine ligand leads to significantly improved enantiomeric excess (ee). nih.gov The interplay between electronic and steric effects is complex, and often, a library of derivatives must be synthesized and screened to identify the optimal catalyst for a specific transformation.
Table 1: Influence of Phenyl Ring Substituents on Catalytic Asymmetric Transfer Hydrogenation This table is illustrative, based on general principles observed in related chiral diamine catalysts, as specific data for this compound derivatives is not extensively published.
| Catalyst Derivative (Ligand) | Substituent (X) on Phenyl Ring | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | H | 12 | 95 | 88 |
| 2 | 4-OCH₃ | 10 | 98 | 92 |
| 3 | 4-Cl | 12 | 93 | 89 |
| 4 | 4-NO₂ | 18 | 85 | 85 |
| 5 | 3,5-(CF₃)₂ | 24 | 80 | 95 |
The absolute and relative stereochemistry of the diamine scaffold is arguably the most critical factor governing its effectiveness in asymmetric catalysis. For analogues of this compound, which possess two stereogenic centers, there can be (1R,2R), (1S,2S), (1R,2S), and (1S,2R) diastereomers. The (1R,2R) and (1S,2S) enantiomers typically exhibit C₂-symmetry (or pseudo-C₂-symmetry), which is highly desirable in catalyst design as it reduces the number of possible transition states and often leads to higher enantioselectivity.
The conformation of the five-membered chelate ring formed when the diamine coordinates to a metal center is dictated by the stereochemistry of the carbon backbone. This conformation, described as δ or λ, creates a specific chiral environment. researchgate.net The orientation of the substituents on the stereogenic carbons (the phenyl group at C1 and the ethyl group on N1) projects into specific quadrants of space, thereby controlling the trajectory of incoming substrates and reagents. researchgate.net It is well-established that enantiomeric catalysts, such as those derived from (1R,2R)- and (1S,2S)-diamines, will produce enantiomeric products. This predictable relationship is fundamental to asymmetric synthesis. mdpi.com
Synthesis and Advanced Characterization of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives can be achieved through various synthetic routes, often starting from commercially available chiral precursors like (1R,2R)- or (1S,2S)-1,2-diphenylethylenediamine (DPEDA). mdpi.com A common strategy involves the reductive amination of a suitable amino alcohol or diamine with an aldehyde or ketone. For example, N-ethylation can be accomplished by reacting 1-phenylethane-1,2-diamine (B1297429) with acetaldehyde under reductive conditions using reagents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.
Further modifications can be built upon this core structure. Substituents on the phenyl ring can be introduced either by starting with a pre-functionalized styrene oxide or phenylglycine derivative, or by electrophilic aromatic substitution on the this compound product, although the latter may present challenges with regioselectivity and protecting group strategies.
Advanced characterization of these derivatives is essential to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC) is used to elucidate the connectivity and stereochemical relationships within the molecule.
Mass Spectrometry (MS) confirms the molecular weight and elemental composition.
Chiral High-Performance Liquid Chromatography (HPLC) is critical for determining the enantiomeric purity of the synthesized compounds.
X-ray Crystallography provides unambiguous proof of the absolute and relative stereochemistry and offers insights into the solid-state conformation of the molecule, which can be correlated with its behavior in solution.
Establishing Structure-Activity Relationships for this compound Based Ligands and Organocatalysts
Establishing clear Structure-Activity Relationships (SAR) is the ultimate goal of synthesizing and testing a library of catalyst derivatives. SAR studies correlate specific structural features of a catalyst with its observed performance (e.g., yield, turnover frequency, enantioselectivity). nih.gov For ligands based on this compound, this involves systematically varying substituents and stereochemistry and quantifying the resulting impact on a benchmark reaction.
Key parameters investigated in SAR studies for this class of compounds include:
The nature of the N-substituents: Comparing N-methyl, N-ethyl, and N-benzyl groups can reveal how steric bulk and electronic properties at the nitrogen atoms influence catalysis.
The electronic properties of the phenyl ring: A Hammett analysis, where reaction rates or enantioselectivities are plotted against the electronic parameter (σ) of the phenyl substituent, can reveal the electronic demands of the rate-determining or stereo-determining step.
The stereoconfiguration: Comparing the catalytic activity of diastereomers (e.g., (R,R) vs. (R,S)) can highlight the importance of the relative arrangement of substituents for creating an effective chiral environment.
These studies are crucial for the rational design of new, more effective catalysts. By understanding how specific structural modifications translate into catalytic outcomes, researchers can move beyond simple screening and towards a more predictive and knowledge-based approach to catalyst development. nih.gov
Table 2: Structure-Activity Relationship in an Asymmetric Michael Addition This table is a hypothetical representation to illustrate SAR principles for chiral diamine organocatalysts.
| Catalyst (N1-R¹, C1-Ar) | R¹ Group | Aryl Group (Ar) | Yield (%) | ee (%) | Dominant Interaction |
| A | Ethyl | Phenyl | 85 | 70 | Steric Shielding |
| B | Ethyl | 3,5-di-tert-butylphenyl | 92 | 95 | Enhanced Steric Shielding |
| C | Methyl | Phenyl | 88 | 65 | Reduced Steric Shielding |
| D | Ethyl | 4-Trifluoromethylphenyl | 82 | 80 | H-Bonding + Steric |
| E | H | Phenyl | 70 | 45 | Minimal Chiral Control |
Advanced Analytical Methodologies for N1 Ethyl 1 Phenylethane 1,2 Diamine Research
High-Performance Chromatographic Techniques (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination in Research Contexts
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of N1-Ethyl-1-phenylethane-1,2-diamine. The determination of e.e. is paramount in asymmetric synthesis, where the compound may be used as a chiral ligand or catalyst.
Purity Assessment:
Reversed-phase HPLC is a common method for determining the chemical purity of this compound. A C18 column is typically used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is often performed using a UV detector, as the phenyl group in the molecule is a strong chromophore. The purity is calculated by integrating the peak area of the target compound and comparing it to the total area of all observed peaks.
Enantiomeric Excess (e.e.) Determination:
Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. This is achieved in HPLC and GC through two main strategies:
Chiral Stationary Phases (CSPs): This is the most direct method for enantioseparation. The sample is passed through a column where the stationary phase is itself chiral. For diamines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective. windows.net For instance, a Chiralpak AD-H column, which has an amylose derivative as the stationary phase, can be used. nih.gov The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The mobile phase is typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier like isopropanol (B130326) or ethanol (B145695). nih.govnih.gov
Chiral Derivatizing Agents (CDAs): An alternative approach involves reacting the racemic diamine with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, achiral column (e.g., a C18 column for HPLC or a DB-5 column for GC). restek.com A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the amine groups of this compound. restek.com The resulting diastereomers can be readily separated and quantified, allowing for the calculation of the original enantiomeric excess.
The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers (R and S) using the formula: e.e. (%) = |(A_R - A_S) / (A_R + A_S)| * 100
Table 1: Example HPLC Conditions for Chiral Separation of Diamines This table presents typical conditions analogous to those that would be used for this compound analysis.
| Parameter | Method 1: Chiral Stationary Phase | Method 2: Chiral Derivatization |
|---|---|---|
| Column | Chiralpak AD-H (4.6 mm x 150 mm, 5 µm) nih.gov | Standard C18 (e.g., Raptor C18) restek.com |
| Mobile Phase | n-Hexane:Isopropanol (93:7 v/v) with 0.5% Diethylamine nih.gov | Acetonitrile:Water gradient |
| Derivatizing Agent | None | Marfey's Reagent restek.com |
| Flow Rate | 0.8 mL/min nih.gov | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 340 nm (for DNP derivative) restek.com |
| Temperature | 20 °C nih.gov | Ambient |
High-Resolution Mass Spectrometry (HRMS, Tandem MS) for Elucidating Reaction Intermediates and Products Involving this compound
Mass spectrometry (MS) is a powerful technique for identifying molecules by measuring their mass-to-charge ratio (m/z). In the context of this compound research, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly valuable for mechanistic studies.
High-Resolution Mass Spectrometry (HRMS):
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the parent ion of this compound, its reaction products, or transient intermediates. For example, if a reaction involving the diamine is monitored, HRMS can confirm the identity of a product by matching its experimentally determined exact mass with the theoretical mass calculated from its chemical formula.
Tandem Mass Spectrometry (MS/MS):
Tandem MS provides structural information by fragmenting a selected parent ion and analyzing the resulting daughter ions. This is invaluable for distinguishing between isomers and for elucidating the structure of unknown reaction products or intermediates. In a typical experiment, an ion corresponding to a potential reaction intermediate involving this compound is isolated in the mass spectrometer. It is then subjected to collision-induced dissociation (CID), and the resulting fragmentation pattern provides a structural fingerprint. For instance, in studying the products of a cyclocondensation reaction with a diamine, tandem MS can be used to confirm the structure of the resulting macrocycle by analyzing its specific fragmentation pathways. researchgate.net
Table 2: Application of Mass Spectrometry in this compound Research
| Technique | Application | Information Gained |
|---|---|---|
| HRMS (e.g., ESI-TOF) | Confirming product identity | Exact mass and elemental composition. |
| Tandem MS (MS/MS) | Structural elucidation of a novel metal complex | Fragmentation pattern to confirm connectivity. researchgate.net |
| GC-MS | Identifying volatile byproducts | Mass spectra of separated components. nih.gov |
Spectrophotometric Assays for Monitoring this compound Reactivity and Complex Formation
UV-Visible (UV-Vis) spectrophotometry is a versatile and accessible technique for monitoring reactions and studying the formation of metal complexes, provided that a change in light absorption occurs. The phenyl group in this compound provides a chromophore, making it suitable for UV-Vis analysis.
Monitoring Reactivity:
If a reaction of this compound results in the formation of a product with a different UV-Vis spectrum, the reaction progress can be monitored over time. By measuring the change in absorbance at a specific wavelength corresponding to the reactant or product, the reaction kinetics can be determined. nih.gov For example, if the diamine reacts with another chromophoric molecule, the rate of reaction can be followed by observing the disappearance of the reactant's absorption band or the appearance of the product's band.
Complex Formation:
The formation of a metal complex with this compound often leads to significant changes in the UV-Vis spectrum. The coordination of the diamine to a metal center can alter the energy levels of the d-orbitals of the metal and the π-orbitals of the ligand, resulting in new absorption bands, such as metal-to-ligand charge transfer (MLCT) bands. researchgate.net By titrating a solution of the metal ion with the diamine and recording the spectra, one can study the stoichiometry and stability of the resulting complex. The appearance of isosbestic points in the spectra during the titration indicates a clean conversion from the free ligand and metal to the complex.
Electrochemical Methods for Characterizing Redox Behavior of this compound and its Metal Complexes
Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for investigating the redox properties of this compound and its metal complexes. This is especially relevant if the complexes are to be used in redox catalysis or as models for biological systems.
Cyclic Voltammetry (CV):
CV involves scanning the potential of a working electrode and measuring the resulting current. For a redox-active species, a peak in the current will be observed at the potential where oxidation or reduction occurs. While this compound itself is not typically redox-active in the common potential windows, its metal complexes often are.
By performing CV on a metal complex of the diamine, one can determine:
Redox Potentials: The potentials at which the metal center (or in some cases, the ligand) is oxidized or reduced.
Reversibility: The stability of the complex in different oxidation states. A reversible wave suggests that the complex remains intact after the electron transfer event.
Mechanism: The data can provide insights into the mechanism of electron transfer and any coupled chemical reactions.
The electrochemical behavior of these complexes is highly dependent on the coordination environment provided by the diamine ligand. The electron-donating properties of the ethyl and amino groups can modulate the redox potential of the metal center. Studies on related poly-diamine complexes have shown that the redox response corresponds to the oxidation and reduction of the diamine/diimine couple within the polymer structure, indicating the active role of the ligand in the electrochemical process. researchgate.net
Emerging Research Areas and Future Directions for N1 Ethyl 1 Phenylethane 1,2 Diamine
Integration of N1-Ethyl-1-phenylethane-1,2-diamine in Sustainable Chemistry Applications (e.g., in Deep Eutectic Solvents)
The principles of green chemistry increasingly guide the development of new chemical processes, and chiral diamines are poised to play a significant role in this transition. researchgate.netscirea.org One of the most promising areas is the formulation of novel Deep Eutectic Solvents (DESs). DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that exhibit a significant depression in melting point and are lauded as green alternatives to conventional volatile organic solvents. mdpi.comresearchgate.net
The incorporation of chirality into DESs is a relatively new frontier, with the potential to create chiral environments for asymmetric synthesis and chiral recognition. researchgate.netdigitellinc.com this compound, with its two amine groups capable of acting as hydrogen bond donors, could be a valuable component in the design of chiral DESs. For instance, it could be combined with various HBAs, such as choline (B1196258) chloride, to form a new class of DESs. mdpi.com The chirality inherent in this compound could induce enantioselectivity in reactions carried out within the DES medium, a concept demonstrated with other chiral molecules like 3-amino-1,2-propanediol (B146019) and natural products. mdpi.comnih.govrsc.org
The potential of such a DES extends to its use as not just a solvent but also as a catalyst or cocatalyst in asymmetric transformations. The amine functionalities could participate directly in catalysis, for example, in Michael additions or aldol (B89426) reactions, while the bulk solvent environment influences the stereochemical outcome. The development of DESs based on this compound would align with the goals of sustainable chemistry by providing recyclable, low-volatility solvent systems that can also impart chirality. researchgate.netchemrxiv.org
Table 1: Potential Components for this compound Based Deep Eutectic Solvents
| Hydrogen Bond Donor (HBD) | Potential Hydrogen Bond Acceptor (HBA) | Potential Application |
|---|---|---|
| This compound | Choline chloride | Chiral reaction medium for asymmetric synthesis |
| This compound | Urea | Green solvent for biocatalysis |
| This compound | Lactic acid | Biodegradable and chiral solvent system |
This compound in Materials Science: Precursors for Polymerization or Surface Modification
In materials science, the demand for functional polymers with well-defined architectures is ever-growing. Chiral diamines are valuable building blocks for the synthesis of chiral polymers, which have applications in chiral chromatography, asymmetric catalysis, and optics. tubitak.gov.tr this compound, with its two reactive amine groups, is a suitable monomer for polymerization reactions such as polycondensation with dicarboxylic acids or diisocyanates to form chiral polyamides or polyureas, respectively. The stereochemistry of the diamine would be incorporated into the polymer backbone, potentially inducing helical structures or creating chiral recognition sites.
Furthermore, the ability of amines to react with a variety of functional groups makes this compound a candidate for the surface modification of materials. For example, it could be grafted onto the surface of silica (B1680970) gel or other solid supports to create chiral stationary phases for HPLC. The modified surface would possess chiral recognition capabilities, enabling the separation of enantiomers. Similarly, grafting this diamine onto the surface of nanoparticles could lead to new chiral nanomaterials with unique optical or catalytic properties. The self-assembly of such modified nanoparticles could also be directed by the chiral nature of the diamine.
Table 2: Potential Polymerization Reactions Involving this compound
| Comonomer | Resulting Polymer Type | Potential Properties and Applications |
|---|---|---|
| Terephthaloyl chloride | Polyamide | High thermal stability, chiral recognition |
| 1,6-Hexamethylene diisocyanate | Polyurea | Elasticity, hydrogen bonding network, chiral sensor |
| Epichlorohydrin | Epoxy resin | Adhesive properties, chiral composite material |
Development of Novel this compound Based Functional Materials and Supramolecular Assemblies
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the bottom-up fabrication of functional materials. researchgate.net Chiral molecules are of particular interest in this field as their specific stereochemistry can direct the formation of highly ordered, complex architectures. acs.orgacs.org The combination of hydrogen bonding capabilities, stereogenicity, and the potential for π-π stacking interactions from the phenyl group makes this compound an excellent candidate for the construction of supramolecular assemblies. nih.gov
For instance, the self-assembly of this compound on a metal surface, such as copper, could lead to the formation of chiral two-dimensional structures. acs.org The specific enantiomer of the diamine would dictate the handedness of the resulting supramolecular pattern. Such controlled chiral surfaces could have applications in enantioselective heterogeneous catalysis or in the fabrication of chiral sensors.
In solution, this compound could be used to create chiral supramolecular cages or capsules through coordination with metal ions or via hydrogen bonding with complementary molecules. bohrium.com These assemblies could encapsulate guest molecules and create a chiral microenvironment, potentially leading to novel catalytic systems or drug delivery vehicles. The formation of helical supramolecular polymers is another exciting possibility, where the chirality of the diamine monomer is amplified to the macroscopic level. acs.org
Addressing Unexplored Reactivity, Stereochemical Challenges, and New Catalytic Paradigms with this compound
The field of asymmetric catalysis is continually evolving, with a constant search for new ligands and catalytic systems that can address previously unsolved challenges in stereoselective synthesis. rsc.org Chiral vicinal diamines are a cornerstone of this field, serving as ligands for a wide range of metal-catalyzed reactions and as organocatalysts in their own right. sigmaaldrich.comresearchgate.net While this compound has seen some use in catalysis, its full potential remains to be unlocked.
Future research could focus on employing this diamine in novel catalytic paradigms, such as photoredox catalysis or electrosynthesis. acs.orgacs.orgacs.org For example, a complex of this compound with a suitable metal could act as a chiral photocatalyst, enabling enantioselective radical reactions. The electronic properties of the phenyl group and the steric environment created by the ethyl group could be fine-tuned to optimize catalytic activity and selectivity.
Addressing existing stereochemical challenges is another key area. The synthesis of complex molecules with multiple stereocenters often requires catalysts that can control both diastereoselectivity and enantioselectivity. The specific stereoisomer of this compound could be crucial in developing catalysts for such challenging transformations. For example, in the synthesis of chiral amines, which are important pharmaceutical building blocks, catalysts derived from this diamine could offer unique reactivity and selectivity profiles. acs.orgnih.govacs.orgacs.org The development of biomimetic catalysts, where the diamine ligand mimics the active site of an enzyme, is also a promising direction. researchgate.netchemrxiv.orgchemrxiv.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Choline chloride |
| Urea |
| Lactic acid |
| Glycerol |
| Terephthaloyl chloride |
| 1,6-Hexamethylene diisocyanate |
| Epichlorohydrin |
| Divinylbenzene |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
